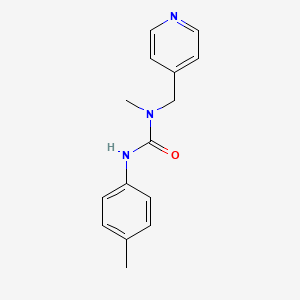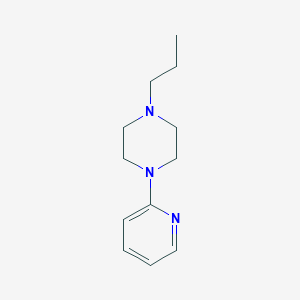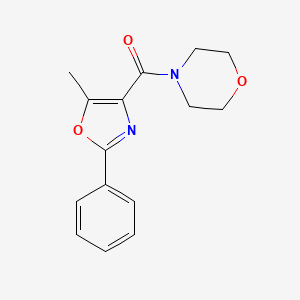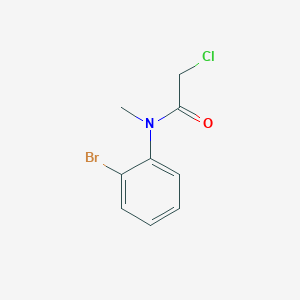
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of MPU is not fully understood. However, it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the transmission of pain signals in the brain. By blocking this receptor, MPU may be able to reduce pain sensation.
Biochemical and Physiological Effects:
MPU has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models, as well as reduce withdrawal symptoms in animals addicted to opioids. Additionally, MPU has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPU in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, MPU is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPU is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully known.
Orientations Futures
There are several future directions for research on MPU. One area of interest is its potential use in the treatment of chronic pain. Additionally, MPU may be useful in the development of new medications for addiction and withdrawal symptoms. Further research is also needed to fully understand the mechanism of action of MPU and to determine its safety and efficacy in humans.
Méthodes De Synthèse
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea can be synthesized using a method known as the Buchwald-Hartwig coupling reaction. This method involves the reaction of 4-bromo-1-methylbenzene with 4-pyridylmethylamine in the presence of a palladium catalyst and a base. The resulting product can then be treated with methyl isocyanate to yield MPU.
Applications De Recherche Scientifique
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea has been studied for its potential use in neuroscience research, specifically in the area of pain management. It has been shown to have analgesic properties and may be useful in the development of new pain medications. Additionally, MPU has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-3-5-14(6-4-12)17-15(19)18(2)11-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMQUSZGKEBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)




![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)

![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)


![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)